molecular formula C10H9ClO2 B159937 1-(3-Chlorophenyl)butane-1,3-dione CAS No. 128486-09-9

1-(3-Chlorophenyl)butane-1,3-dione

Cat. No. B159937
M. Wt: 196.63 g/mol
InChI Key: NAVKHJDRCGTULV-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)butane-1,3-dione” is a chemical compound with the CAS Number: 128486-09-9. It has a molecular weight of 196.63 .


Molecular Structure Analysis

The linear formula of “1-(3-Chlorophenyl)butane-1,3-dione” is C10H9ClO2 . For a more detailed molecular structure, you may refer to its InChI code or SMILES string provided in the chemical databases .


Physical And Chemical Properties Analysis

“1-(3-Chlorophenyl)butane-1,3-dione” is a solid at room temperature. It has a melting point of 40-43°C . The predicted boiling point is 310.2±22.0°C, and the predicted density is 1.205±0.06 g/cm3 .

Scientific Research Applications

Industrial Chemistry

  • Field : Industrial Chemistry .
  • Application : 1,3-butadiene, a compound structurally similar to 1-(3-Chlorophenyl)butane-1,3-dione, is used as a raw material for new applications in the chemical industry . It is used in homogeneously catalyzed processes and technologies to produce fine and bulk chemicals .
  • Methods : The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts . For example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .
  • Results : This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones . On the other hand, direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups .

Anticancer Research

  • Field : Anticancer Research .
  • Application : 1,2,4-triazole derivatives, which are structurally similar to 1-(3-Chlorophenyl)butane-1,3-dione, have been synthesized and evaluated as promising anticancer agents .
  • Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Synthesis of Fine Chemicals

  • Field : Industrial Chemistry .
  • Application : 1,3-butadiene, a compound structurally similar to 1-(3-Chlorophenyl)butane-1,3-dione, is used in the synthesis of fine chemicals . This includes the synthesis of 1-octene, 1-octanol, and various lactones .
  • Methods : The synthesis involves palladium-catalyzed telomerizations, which provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .
  • Results : The process led to complete conversion of the reaction and gave 89% yield of the desired products with high productivity .

Synthesis of Nylon Precursor

  • Field : Material Science .
  • Application : 1,3-butadiene is used in the development of a carbonylation path to a nylon precursor .
  • Methods : The process involves the use of innovative efficient catalysts .
  • Results : The process has been successful in achieving industrially relevant conversions of 1,3-butadiene .

Development of Extreme Materials and Catalysts

  • Field : Material Science .
  • Application : 1,3-butadiene, a compound structurally similar to 1-(3-Chlorophenyl)butane-1,3-dione, is used in the development of extreme materials and catalysts .
  • Methods : The process involves the use of innovative efficient catalysts .
  • Results : The process has been successful in achieving industrially relevant conversions of 1,3-butadiene .

Hydroformylation of Unsaturated Hydrocarbons

  • Field : Industrial Chemistry .
  • Application : 1,3-butadiene is used in the hydroformylation of unsaturated hydrocarbons .
  • Methods : The process involves the use of innovative efficient catalysts .
  • Results : The process led to complete conversion of the reaction and gave 89% yield of the desired products with high productivity .

Safety And Hazards

The safety information available indicates that “1-(3-Chlorophenyl)butane-1,3-dione” is potentially harmful if swallowed, as indicated by the hazard statement H302 . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and calling a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

1-(3-chlorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVKHJDRCGTULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570553
Record name 1-(3-Chlorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)butane-1,3-dione

CAS RN

128486-09-9
Record name 1-(3-Chlorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 2-(3-chlorobenzoyl)-3-oxobutanoate (8.82 g) in trifluoroacetic acid (40 mL) was stirred for 1 hour under an ice-bath. The volatile was removed in vacuo, and the residue was partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate. The organic layer was washed with brine, dried over magnesium sulfate, and evaporated to give 1-(3-chlorophenyl)-1,3-butanedione as a pale orange crystal (5.33 g).
Name
tert-butyl 2-(3-chlorobenzoyl)-3-oxobutanoate
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-chloroacetophenone (1.30 mL, 10.0 mmol) in 20 mL THF was added Potassium tert-butoxide (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) and then anhydrous ethyl acetate (1.05 mL, 10.7 mmol). The reaction was stirred at room temperature for 2 hours and then at 50° C. for 15 hours. The reaction mixture was partitioned between ethyl acetate and water, and the organic portion washed with brine, dried over magnesium sulfate, and concentrated. The crude product was purified by flash chromatography on silica gel (0 to 50% ethyl acetate in heptanes) to yield 0.75 g (38%) of 1-(3-chlorophenyl)butane-1,3-dione. LCMS (ESI) m+H=197.2.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BA Georgievna, MN Alexandrovna, BS Yurievna - auspublishers.com.au
The article describes the possibility of using two derivatives of diketones as inhibitors for protection against micromycete corrosion. Compositions based on a mixture of solidol, …
Number of citations: 0 auspublishers.com.au
P Katrun, T Songsichan, D Soorukram… - …, 2017 - thieme-connect.com
A combination of o-iodoxybenzoic acid (IBX) and a catalytic amount of iodine is found to promote a facile one-pot deacylative sulfonylation reaction of 1,3-dicarbonyl compounds with …
Number of citations: 11 www.thieme-connect.com
JK Kim, M Gong, EA Shokova, VA Tafeenko… - Organic & …, 2020 - pubs.rsc.org
A rapid and efficient method for ‘one-pot’ synthesis of pyrazoles from (hetero)arenes and carboxylic acids via successive formation of ketones and β-diketones followed by …
Number of citations: 6 pubs.rsc.org

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